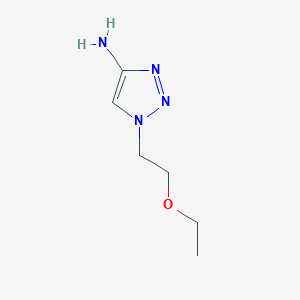1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17661713
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N4O |
|---|---|
| Molecular Weight | 156.19 g/mol |
| IUPAC Name | 1-(2-ethoxyethyl)triazol-4-amine |
| Standard InChI | InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
| Standard InChI Key | IKQSHGHBXJKASE-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCN1C=C(N=N1)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine is C₆H₁₂N₄O, with a molecular weight of 156.19 g/mol (calculated based on homologous methoxyethyl analog ). Its IUPAC name derives from the 1,2,3-triazole ring, where the 1-position is substituted with a 2-ethoxyethyl group (-OCH₂CH₂OCH₂CH₃), and the 4-position bears an amine (-NH₂). Key identifiers include:
The ethoxyethyl group enhances lipophilicity compared to methoxyethyl analogs, potentially influencing bioavailability and target binding .
Synthesis and Manufacturing Approaches
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most reliable method for synthesizing 1,2,3-triazoles involves CuAAC, where an alkyne reacts with an azide. For 1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-amine, the synthetic pathway likely involves:
-
Alkyne Preparation: 2-ethoxyethyl acetylene (HC≡C-OCH₂CH₂OCH₂CH₃) serves as the alkyne precursor.
-
Azide Source: Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) provides the azide group .
-
Cycloaddition: Copper(I) catalysts (e.g., CuBr) facilitate regioselective formation of 1,4-disubstituted triazoles .
A representative reaction yields ~82–89% under optimized conditions :
Alternative Methods
-
Metal-Free Synthesis: I₂/TBPB systems enable triazole formation without metal catalysts, achieving yields up to 89% .
-
Post-Functionalization: Amine introduction via nucleophilic substitution or reduction of nitro groups .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the ethoxyethyl group’s hydrophilicity.
-
Stability: Stable under ambient conditions but susceptible to oxidation at the amine group .
Spectroscopic Data
-
¹H NMR: δ 7.8 (s, 1H, triazole-H), δ 4.5 (t, 2H, -OCH₂CH₂-), δ 3.6 (q, 2H, -OCH₂CH₃) .
-
IR: Peaks at 3300 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C, alkyne precursor), 1600 cm⁻¹ (triazole ring) .
Applications in Medicinal Chemistry
Drug Design
-
Scaffold Optimization: The triazole core serves as a bioisostere for amide bonds, enhancing metabolic stability .
-
Targeted Therapies: Potential use in prostate cancer therapeutics, analogous to 211At-labeled triazoles .
Agrochemistry
Triazoles are employed as fungicides. The ethoxyethyl variant could mitigate resistance in plant pathogens .
Comparative Analysis with Structural Analogs
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume